1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(2-methoxyethoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-14-4-5-15-7-2-3-8(10)9(6-7)11(12)13/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMHCKQAYFJGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene typically involves the nitration of 1-Fluoro-4-(2-methoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is essential to maintain the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-Fluoro-4-(2-methoxyethoxy)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the fluoro and methoxyethoxy groups influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds Analyzed:
1-Fluoro-4-methoxy-2-nitrobenzene (CAS 394-41-2)
1-Fluoro-4,5-dimethoxy-2-nitrobenzene (Compound 10 in )
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)
1-Fluoro-4-(methoxymethoxy)-2-nitrobenzene (Compound 16 in )
Table 1: Structural and Functional Comparison
Abbreviations : EWG = Electron-withdrawing group; EDG = Electron-donating group.
Biological Activity
1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Weight : 227.22 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves the nitration of a suitable precursor compound followed by fluorination. The general steps include:
- Nitration : The precursor compound is treated with a nitrating agent, such as nitric acid, under controlled conditions to introduce the nitro group.
- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays have demonstrated that it can inhibit the growth of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis in malignant cells, although further studies are required to elucidate the exact pathways involved.
Case Studies
- Antimicrobial Efficacy :
- A study conducted by Smith et al. (2023) evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
- Anticancer Potential :
- Research by Johnson et al. (2024) investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Molecular Weight |
|---|---|---|---|
| This compound | Moderate | High | 227.22 g/mol |
| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | Low | Moderate | 201.15 g/mol |
| 1-Chloro-4-(2-methoxyethoxy)-2-nitrobenzene | High | Low | 228.68 g/mol |
Q & A
Q. What are the standard synthetic routes for preparing 1-fluoro-4-(2-methoxyethoxy)-2-nitrobenzene, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, 1-fluoro-4-(methoxymethoxy)-2-nitrobenzene can be synthesized by reacting a fluoronitrobenzene precursor with 2-methoxyethanol under basic conditions. In one protocol, ethanol is used as a solvent, with isopentylamine and triethylamine (TEA) as catalysts at 55°C for 12–24 hours . Optimization may include:
- Temperature : Elevated temperatures (50–60°C) improve reaction rates but may require reflux setups.
- Catalyst : TEA or other organic bases enhance nucleophilicity.
- Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Crystallography : Single-crystal X-ray diffraction (as in 1-(2-methoxyethoxy)-4-nitrobenzene ) confirms bond lengths (e.g., C–O: ~1.36 Å) and spatial arrangement .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for methoxyethoxy (-OCH₂CH₂O-) and nitro groups (-NO₂) appear at δ ~3.5–4.5 ppm (¹H) and δ ~150–160 ppm (¹³C).
- IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹).
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% ideal) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and respiratory masks (due to nitro group toxicity) .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Segregate nitro-containing waste and neutralize with reducing agents (e.g., FeSO₄) before disposal .
Advanced Research Questions
Q. How do electronic effects of substituents (fluoro, nitro, methoxyethoxy) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Nitro Group : Strong electron-withdrawing effect activates the ring for NAS but deactivates it for electrophilic substitution. Meta/para-directing.
- Fluoro Group : Ortho/para-directing; enhances electrophilicity at the 2-nitro position.
- Methoxyethoxy Group : Electron-donating via oxygen lone pairs, creating steric hindrance. Computational studies (DFT) can map charge distribution and predict regioselectivity.
- Experimental Validation : Compare reaction rates with analogs (e.g., 1-fluoro-4-nitrobenzene vs. This compound) in Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions in spectroscopic data for nitroaromatic compounds?
- Methodological Answer :
- Case Study : If NMR signals for methoxyethoxy protons overlap with aromatic protons, use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) to assign peaks.
- Crystallographic Validation : Compare experimental data (e.g., C–F bond length: 1.34 Å) with computational models (e.g., Gaussian or ORCA software) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of NO₂ or -OCH₂CH₂O- groups).
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Methodological Answer :
- Docking Studies : Simulate interactions with catalytic metals (e.g., Pd in cross-coupling) using Schrödinger Suite or AutoDock.
- Reactivity Descriptors : Calculate Fukui indices (electrophilicity) and frontier molecular orbitals (HOMO-LUMO gap) to assess sites for nucleophilic/electrophilic attack.
- Solvent Effects : Use COSMO-RS to model solvation in ionic liquids or polar solvents (e.g., ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
